REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[F:16])[CH3:2].Cl>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[F:16])[CH3:2]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removal of the catalyst the reaction
|
Type
|
CUSTOM
|
Details
|
was evaporated
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Type
|
ADDITION
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Details
|
treated with water/Et2O (3×)
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Type
|
ADDITION
|
Details
|
the aqueous phase was treated with NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
WASH
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Details
|
The organic phases were washed with aqueous 10% NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
|
Details
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evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)N)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |